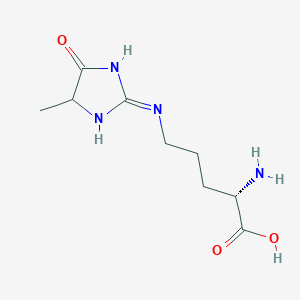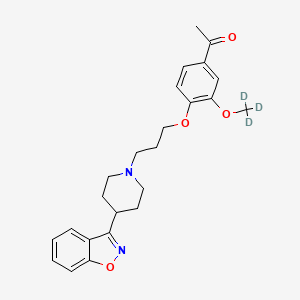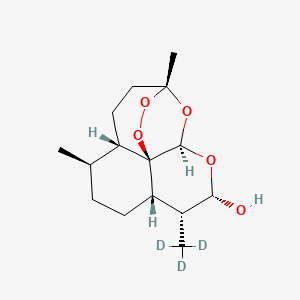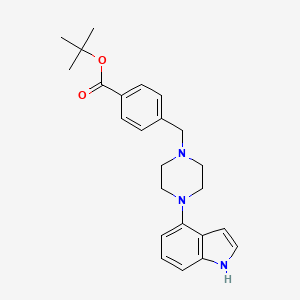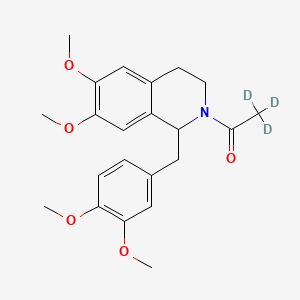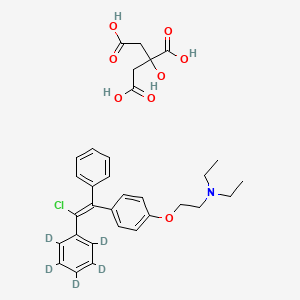
Clomiphene-d5 Citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clomiphene-d5 Citrate is a selective estrogen receptor modulator (SERM) that is commonly used in the field of reproductive medicine . It is primarily used to induce ovulation in women who are struggling to conceive . Clomiphene Citrate is a non-steroidal fertility medicine that causes the pituitary gland to release hormones needed to stimulate ovulation .
Molecular Structure Analysis
The molecular structure of this compound is complex due to its isomeric nature . It has been suggested that there is a 1:1 stoichiometry between Clomiphene Citrate and certain compounds, implying one molecule of cyclodextrin complexing with a molecule of a drug .
Wissenschaftliche Forschungsanwendungen
Endometrial and Ovarian Effects
Impact on Endometrial Stromal Cells : Research indicates that Clomiphene Citrate can influence the morphology and proliferation of human endometrial stromal cells in vitro. Lower doses resembled control group effects, while higher doses inhibited normal proliferation and morphological changes, suggesting a dose-dependent effect on endometrial receptivity (Khazaei Mozafar, F. Choubsaz, S. Khazaei, 2010).
Genetic Polymorphism and Metabolism : A study highlighted the role of genetic polymorphism in Cytochrome P450 2D6 in determining the estrogen receptor activity of Clomiphene via its active metabolites. This genetic variability could explain the differences in treatment response among women (T. Mürdter, R. Kerb, M. Turpeinen, et al., 2012).
Male Infertility
- Clomiphene Citrate has been evaluated for its efficacy in treating male infertility, including conditions like oligospermia and hypogonadism. Despite mixed outcomes, it is considered for specific clinical scenarios where traditional therapies have been ineffective (L. Roth, A. Ryan, R. Meacham, 2013).
Assisted Reproductive Technology (ART)
- Studies have explored the use of Clomiphene Citrate in ART settings, specifically in vitro fertilization (IVF). It is seen as a component of mild ovarian stimulation protocols aimed at reducing patient discomfort and costs, demonstrating reasonable success rates in good-prognosis patients (A. Ferraretti, L. Gianaroli, M. Magli, P. Devroey, 2015).
Teratogenic Effects and Genetic Concerns
Teratogenic Effects : Concerns about the teratogenic effects of Clomiphene Citrate have been raised, with some animal studies indicating potential risks. However, human studies have shown mixed results, necessitating further investigation to fully understand these implications (A. Scaparrotta, F. Chiarelli, A. Verrotti, 2017).
Aneuploidy in Mouse Oocytes : Experimental studies suggest Clomiphene Citrate can induce aneuploidy in mouse oocytes both in vivo and in vitro, altering the rate of oocyte maturation. This points to a need for additional research to confirm these findings in humans (S. London, D. Young, G. Caldito, J. B. Mailhes, 2000).
Wirkmechanismus
Target of Action
Clomiphene-d5 Citrate, also known as Pergotime-d5, primarily targets the estrogen receptors located in various tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix . These receptors play a crucial role in regulating the release of pituitary gonadotropins, which are essential for ovulation .
Mode of Action
This compound acts as a selective estrogen receptor modulator (SERM) . It can compete with estrogen for estrogen-receptor-binding sites, potentially delaying the replenishment of intracellular estrogen receptors . This competition initiates a series of endocrine events leading to an increase in the release of pituitary gonadotropins . This, in turn, triggers steroidogenesis and folliculogenesis, resulting in the growth of the ovarian follicle and an increase in the circulating level of estradiol .
Biochemical Pathways
The primary biochemical pathways affected by this compound are tryptophan metabolism and steroid hormone biosynthesis . The compound adjusts various metabolites within these pathways, leading to changes in the secretion of serum hormones and follicular fluid metabolites . These adjustments can improve ovulation disorders, particularly in conditions like polycystic ovary syndrome (PCOS) .
Pharmacokinetics
This compound exhibits high bioavailability and is readily absorbed orally . It undergoes metabolism in the liver via the CYP2D6 enzyme, with enterohepatic circulation . The metabolites of this compound include 4-Hydroxyclomiphene and 4-Hydroxy-N-desethylclomiphene . The elimination half-life of the active metabolites ranges from 13 to 37 hours . The compound is primarily excreted in feces, with some also eliminated in urine .
Result of Action
The action of this compound leads to molecular and cellular effects that stimulate ovulation. It increases the mRNA expression of genes involved in apoptosis, such as Bax and SOD-2 . This modulation of gene expression suggests that this compound may have direct effects on cumulus cells beyond its known mechanisms of action .
Action Environment
For instance, the presence of conditions like PCOS can impact the effectiveness of this compound in inducing ovulation .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-[(E)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;/i6D,9D,10D,13D,14D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMYKVIJXPNBD-FKBJCHEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCN(CC)CC)/Cl)[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClNO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747368 |
Source


|
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-1-phenyl-2-(~2~H_5_)phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217200-17-3 |
Source


|
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-1-phenyl-2-(~2~H_5_)phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

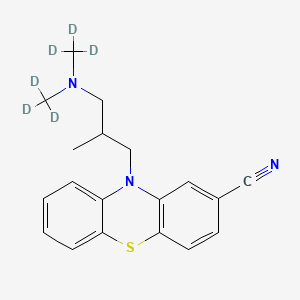

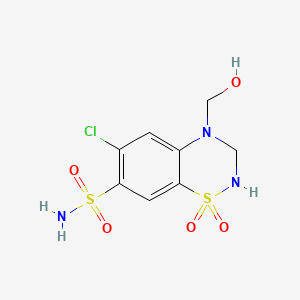
![4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid](/img/structure/B565316.png)


